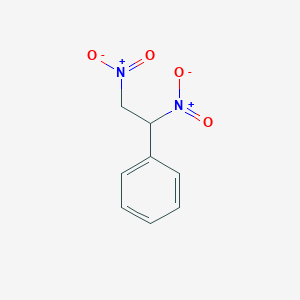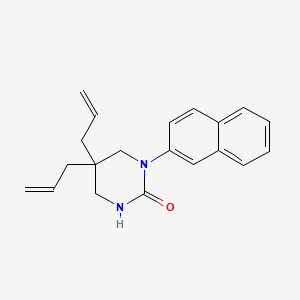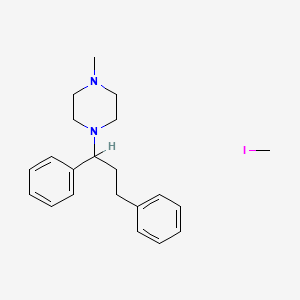![molecular formula C16H16Cl3NO B14667155 4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline CAS No. 38766-70-0](/img/structure/B14667155.png)
4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline is an organic compound with the molecular formula C16H16Cl3NO. This compound is characterized by the presence of a trichloromethyl group attached to an aniline derivative, which also contains a methoxyphenyl group. It is often used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline typically involves the reaction of 4-methoxybenzaldehyde with trichloroacetaldehyde in the presence of aniline. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures consistent quality and yield of the product. The final product is then subjected to rigorous quality control measures to ensure its purity and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the trichloromethyl group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline involves its interaction with specific molecular targets. The trichloromethyl group can form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The methoxyphenyl group may also contribute to the compound’s overall activity by enhancing its binding affinity to certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline
- 4-methoxy-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline
- 4-methyl-N-[2,2,2-trichloro-1-(3-methoxyphenyl)ethyl]aniline
Uniqueness
4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the trichloromethyl group and the methoxyphenyl group makes it particularly reactive and suitable for various applications in research and industry.
Properties
CAS No. |
38766-70-0 |
|---|---|
Molecular Formula |
C16H16Cl3NO |
Molecular Weight |
344.7 g/mol |
IUPAC Name |
4-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]aniline |
InChI |
InChI=1S/C16H16Cl3NO/c1-11-3-7-13(8-4-11)20-15(16(17,18)19)12-5-9-14(21-2)10-6-12/h3-10,15,20H,1-2H3 |
InChI Key |
XTSFJUJYNLUJQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


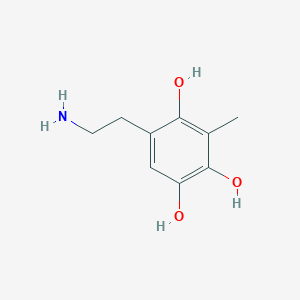
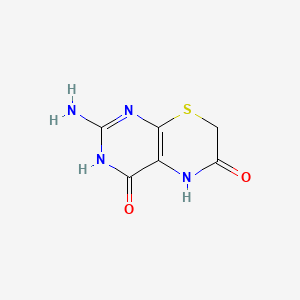
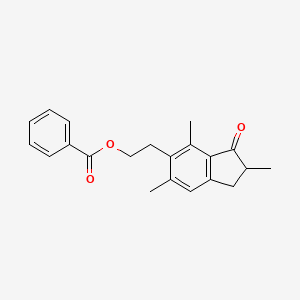
![Benz[b]indeno[1,2-e]pyran, 2-bromo-](/img/structure/B14667094.png)
![Ethanone, 2-(1-ethylnaphtho[1,2-d]thiazol-2(1h)-ylidene)-1-phenyl-](/img/structure/B14667101.png)
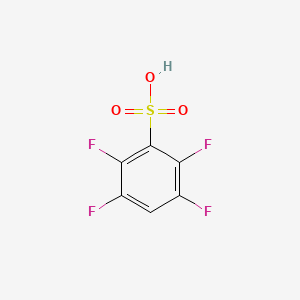
![Benzenamine, 4-ethyl-N-[[4-(pentyloxy)phenyl]methylene]-](/img/structure/B14667120.png)
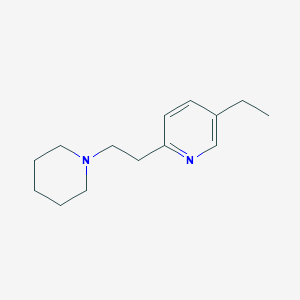
![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrobenzonitrile](/img/structure/B14667130.png)


